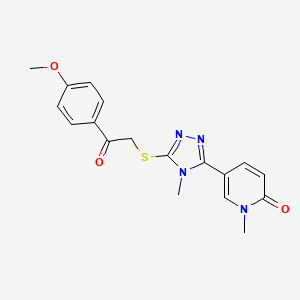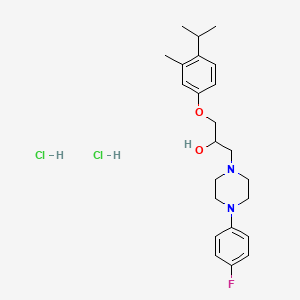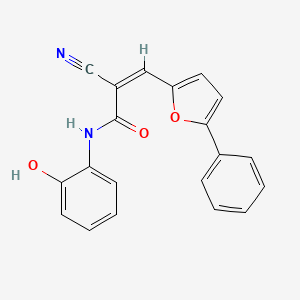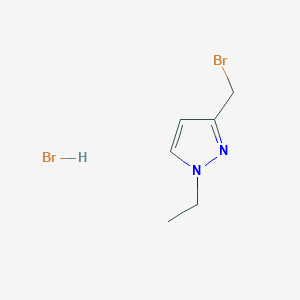![molecular formula C18H22N6O B2857176 4,5-Dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine CAS No. 2319783-39-4](/img/structure/B2857176.png)
4,5-Dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrazolo[1,5-a]pyrazine core.
Attachment of the 5,6-dimethylpyrimidin-4-yl group: This step involves the reaction of the intermediate compound with 5,6-dimethylpyrimidin-4-yl halide or a similar derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
化学反応の分析
Types of Reactions
4,5-Dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazolo[1,5-a]pyrazine core or the piperidine ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as basic or acidic environments, to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives with different substituents.
科学的研究の応用
4,5-Dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit specific kinases involved in tumor growth and proliferation.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique chemical structure.
作用機序
The mechanism of action of 4,5-Dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream substrates. This inhibition can disrupt various signaling pathways involved in cell growth, proliferation, and survival, making it a potential candidate for cancer therapy.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
Piperidine-containing compounds: These compounds have a piperidine ring and are investigated for their biological activities, including their potential as central nervous system agents.
Pyrimidine derivatives: These compounds contain a pyrimidine ring and are widely studied for their therapeutic potential, particularly as antiviral and anticancer agents.
Uniqueness
4,5-Dimethyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its combination of the pyrazolo[1,5-a]pyrazine core, piperidine ring, and 5,6-dimethylpyrimidin-4-yl group. This unique structure allows it to interact with specific molecular targets and exhibit distinct biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13-14(2)20-12-21-18(13)25-11-15-4-8-23(9-5-15)17-16-3-6-22-24(16)10-7-19-17/h3,6-7,10,12,15H,4-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXRPDGMTRHMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=CN4C3=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2857094.png)

![N-(2-chlorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2857098.png)


amine](/img/structure/B2857105.png)
![3-(trifluoromethyl)-N-(2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}ethyl)benzamide hydrochloride](/img/structure/B2857107.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2857109.png)
![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2857111.png)
![1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one](/img/structure/B2857113.png)
![benzo[b]thiophen-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2857114.png)

![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine](/img/structure/B2857116.png)
